molecular formula C21H22FN3O3S B2653618 8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185024-50-3

8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2653618
CAS No.: 1185024-50-3
M. Wt: 415.48
InChI Key: VWBZBSUNSQGULX-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the class of 1,4,8-triazaspiro[4.5]decane derivatives, which are characterized by a spirocyclic scaffold combining a piperidine and imidazolidinone ring. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its versatility in targeting diverse biological pathways, including G-protein-coupled receptors (GPCRs) and enzymes .

Properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-3-8-18(13-15(14)2)29(27,28)25-11-9-21(10-12-25)23-19(20(26)24-21)16-4-6-17(22)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBZBSUNSQGULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

  • Molecular Formula : C18H20F2N4O2S
  • Molecular Weight : 366.44 g/mol
  • CAS Number : 1327179-39-4

The structure features a spirocyclic arrangement with three nitrogen atoms and a sulfonyl group, which is characteristic of many biologically active compounds.

Functional Groups

The presence of various functional groups including:

  • Sulfonyl group (–SO2–)
  • Fluorophenyl group
  • Triazole ring

These contribute to the compound's potential reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance, triazaspiro compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study: In Vitro Testing

A study conducted on related triazaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

Results showed IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Properties

Compounds containing sulfonyl groups have been documented to possess antimicrobial activities. Preliminary studies suggest that the compound may inhibit bacterial growth, particularly against Gram-positive bacteria.

Research Findings

In laboratory tests, derivatives of sulfonyl-containing compounds exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

These findings warrant further exploration into the compound's potential as an antimicrobial agent.

While specific mechanisms for this compound remain largely unexplored, related compounds have been shown to interact with:

  • DNA/RNA synthesis
  • Protein synthesis pathways

This interaction may lead to disruption in cellular functions, contributing to their biological effects.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer5
Compound BStructure BAntibacterial20
8-(3,4-dimethylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneCurrent CompoundPotentially anticancer and antimicrobialTBD

Future Directions

Given the promising biological activities associated with similar compounds, further research is essential to:

  • Characterize the pharmacological profile of this compound.
  • Investigate structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Conduct in vivo studies to evaluate therapeutic potential and safety profiles.

Comparison with Similar Compounds

Key Features :

  • Core Structure : The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core provides rigidity and conformational constraint, enhancing receptor binding selectivity.
  • Position 8: A 3,4-dimethylbenzenesulfonyl group, introducing strong electron-withdrawing effects and influencing solubility and metabolic stability.

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The biological and physicochemical properties of 1,4,8-triazaspiro[4.5]decane derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound Name & Source Substituent at Position 3 Substituent at Position 8 Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-fluorophenyl 3,4-dimethylbenzenesulfonyl ~C₂₁H₂₁FN₃O₃S ~446.53 Enhanced metabolic stability due to sulfonyl group
3-(3-Chlorophenyl)-8-[(4-fluorophenyl)methyl]-... 3-chlorophenyl (4-fluorophenyl)methyl C₂₀H₁₉ClF N₃O 371.84 Lower molecular weight; halogenated for lipophilicity
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... 4-methoxyphenyl 3-chloro-4-methylbenzenesulfonyl C₂₁H₂₂ClN₃O₄S 447.93 Methoxy group improves solubility; chloro-sulfonyl enhances reactivity
3-(4-Chlorophenyl)-... 4-chlorophenyl (Unspecified, likely H) C₁₃H₁₄ClN₃O 263.73 Minimalist structure; potential for high membrane permeability
Simufilam (1-benzyl-8-methyl-...) Benzyl Methyl C₁₅H₂₁N₃O 283.35 Binds filamin A; used in neurodegenerative research

Key Takeaways

  • Sulfonyl vs. Benzyl Groups : The target compound’s 3,4-dimethylbenzenesulfonyl group likely improves stability and solubility compared to benzyl or alkyl substituents .
  • Halogenation Effects : Fluorine and chlorine atoms at position 3 enhance lipophilicity and target affinity, as seen in neuroleptic and antitumor analogs .
  • Therapeutic Versatility: Minor structural changes (e.g., hydroxy, methoxy, or biphenyl groups) pivot applications from oncology to neurology .

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